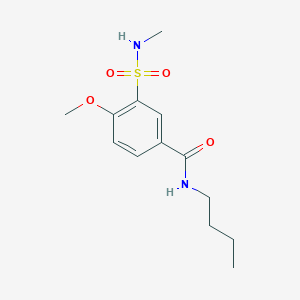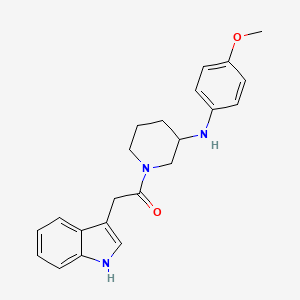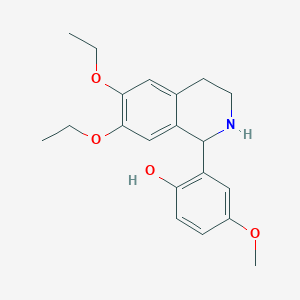
N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide: is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a butyl group, a methoxy group, and a methylsulfamoyl group attached to the benzamide core.
Mechanism of Action
Target of Action
Similar compounds have been found to act as allosteric activators of human glucokinase . Glucokinase is a key enzyme in glucose metabolism, playing a significant role in maintaining blood glucose homeostasis.
Mode of Action
It’s known that allosteric activators of glucokinase, such as some n-benzimidazol-2yl benzamide analogues, can increase the catalytic action of glucokinase . This suggests that N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide might interact with its target in a similar manner, enhancing its enzymatic activity.
Biochemical Pathways
The compound likely affects the glucose metabolism pathway by enhancing the activity of glucokinase . This could lead to increased conversion of glucose to glucose-6-phosphate, a crucial step in both glycolysis and glycogenesis. The downstream effects would include increased glucose utilization and decreased blood glucose levels.
Result of Action
The molecular and cellular effects of this compound’s action would likely include enhanced glucose utilization and potentially lowered blood glucose levels, given its possible role as an allosteric activator of glucokinase . This could have therapeutic implications for conditions like type-2 diabetes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-methoxybenzoic acid.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride using thionyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with N-butylamine to form N-butyl-4-methoxybenzamide.
Sulfamoylation: Finally, the N-butyl-4-methoxybenzamide undergoes sulfamoylation with methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide.
Reduction: Formation of N-butyl-4-methoxy-3-(methylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Comparison with Similar Compounds
N-butyl-4-methoxybenzamide: Lacks the methylsulfamoyl group, resulting in different biological activities.
N-butyl-4-hydroxy-3-(methylsulfamoyl)benzamide: An oxidation product with potentially different properties.
N-butyl-4-methoxy-3-(ethylsulfamoyl)benzamide: An analog with an ethylsulfamoyl group instead of a methylsulfamoyl group.
Uniqueness: N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-butyl-4-methoxy-3-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-5-8-15-13(16)10-6-7-11(19-3)12(9-10)20(17,18)14-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBVOFYIUNCKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-Dimethylpyrimidin-4-yl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B5283842.png)
![N-[(Z)-1-(2-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5283847.png)
![2-[(2Z)-3-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)formamido]prop-2-enamido]-3-phenylpropanoic acid](/img/structure/B5283853.png)
![(Z)-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B5283861.png)
![3-(2-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5283868.png)

![4-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5283877.png)
![7-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5283882.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5283883.png)
![4-cyclobutyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,6-dimethylpyrimidin-2-amine](/img/structure/B5283889.png)


![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5283948.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5283956.png)
